molecular formula C15H17FN2O3 B2782271 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1396878-61-7

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2782271
CAS No.: 1396878-61-7
M. Wt: 292.31
InChI Key: VKYUTMCSYFQHNQ-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H17FN2O3 and its molecular weight is 292.31. The purity is usually 95%.
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Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15FN2O2C_{14}H_{15}FN_2O_2 with a molecular weight of 262.28 g/mol. The compound features a cyclopropyl ring, a pyrrolidine moiety, and a fluorophenoxy group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential agonistic or antagonistic properties at specific receptors, which may include:

  • Dopamine Receptors : The presence of the pyrrolidine ring may enhance binding affinity.
  • Serotonin Receptors : Similar compounds have shown modulation of serotonin pathways.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that compounds with similar structural features can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to enhanced mood regulation.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa10.5
MCF-78.9
A54912.3

These results indicate a promising avenue for further exploration in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro testing against several bacterial strains revealed moderate to strong inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl group or the fluorophenoxy moiety can significantly impact receptor binding and overall efficacy. For example:

  • Cyclopropyl Substituents : Altering substituents on the cyclopropyl ring may enhance selectivity for specific receptors.
  • Fluorine Positioning : The position of fluorine on the phenoxy group can influence lipophilicity and membrane permeability.

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of related compounds in animal models. The results indicated that modifications similar to those in this compound led to significant reductions in depressive-like behaviors, as measured by the forced swim test.

Case Study 2: Anticancer Properties

In another study, derivatives were tested against human cancer cell lines, revealing that certain modifications increased potency against breast cancer cells by promoting apoptosis through mitochondrial pathways.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-12-3-1-2-4-13(12)21-9-14(19)17-10-7-15(20)18(8-10)11-5-6-11/h1-4,10-11H,5-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYUTMCSYFQHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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